
Spectroscopic data (NMR, IR, UV-Vis) of 4-
Dimethylamino-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Dimethylamino-2-

methoxybenzaldehyde

Cat. No.: B1584268 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of 4-Dimethylamino-2-
methoxybenzaldehyde

Introduction
4-Dimethylamino-2-methoxybenzaldehyde (CAS No. 84562-48-1) is a polysubstituted

aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its unique electronic

structure, featuring a potent electron-donating dimethylamino group and a moderately donating

methoxy group, makes it a valuable precursor for the synthesis of dyes, photosensitizers, and

pharmaceutical intermediates.[2] A comprehensive understanding of its spectroscopic

characteristics is paramount for reaction monitoring, quality control, and structural verification.

This technical guide provides a detailed analysis of the expected nuclear magnetic resonance

(NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4-Dimethylamino-
2-methoxybenzaldehyde. As experimental spectra for this specific compound are not

universally available in public spectral databases, this document leverages established

spectroscopic principles and extensive data from structurally analogous compounds to predict

and interpret its spectral profile. This approach, rooted in the principles of structure-property

relationships, offers a robust framework for researchers and drug development professionals.

We will delve into the causality behind experimental choices, provide validated protocols, and

present a logical interpretation of the anticipated data.
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Compound Identification and Properties
A clear identification of the molecule is the foundation of any analytical study. The key

identifiers and computed properties for 4-Dimethylamino-2-methoxybenzaldehyde are

summarized below.

Identifier/Property Value Source(s)

IUPAC Name
4-(dimethylamino)-2-

methoxybenzaldehyde
[1]

CAS Number 84562-48-1 [1]

Molecular Formula C₁₀H₁₃NO₂ [1][3]

Molecular Weight 179.22 g/mol [1]

SMILES
CN(C)C1=CC(=C(C=C1)C=O)

OC
[1]

InChIKey
HGDRXADJVGVGBC-

UHFFFAOYSA-N
[1]

Appearance
White to yellow or brown

powder/solid
[3][4]

Melting Point 55.5-61.5 °C [3]

Solubility

Slightly soluble in water (0.32

g/L at 25°C). Soluble in

common organic solvents like

Chloroform, DMSO.

[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen

framework of an organic molecule. For 4-Dimethylamino-2-methoxybenzaldehyde, both ¹H

and ¹³C NMR provide unambiguous information on the substitution pattern and electronic

environment of the molecule.
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Workflow for NMR Analysis

Sample Preparation

Data Acquisition

Data Processing & Interpretation

Weigh 10-20 mg of sample

Dissolve in ~0.7 mL of
 deuterated solvent (e.g., CDCl3)

Transfer to a 5 mm NMR tube

Insert sample into spectrometer

Lock, Tune, and Shim

Acquire 1H, 13C, and optional
 2D spectra (COSY, HSQC)

Fourier Transform & Phase Correction

Integrate 1H peaks

Assign signals based on chemical
 shift, multiplicity, and correlations

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.benchchem.com/product/b1584268?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Standard workflow for NMR sample analysis.

Experimental Protocol: ¹H and ¹³C NMR
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice as

it is capable of dissolving a wide range of organic compounds, including substituted

benzaldehydes, and has a minimal residual solvent signal that does not interfere with the key

regions of the spectrum.[5]

Protocol:

Accurately weigh approximately 15-20 mg of 4-Dimethylamino-2-
methoxybenzaldehyde. For ¹³C NMR, a higher concentration is often beneficial.[5]

Transfer the solid to a clean, dry vial.

Using a pipette, add approximately 0.7 mL of CDCl₃ containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Gently agitate the vial to ensure the sample is fully dissolved.

Transfer the homogeneous solution into a 5 mm NMR tube using a Pasteur pipette,

ensuring the sample height is approximately 5 cm.[6]

Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting to the correct

depth using a gauge.

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

Perform standard instrument setup procedures: locking onto the deuterium signal of the

solvent, tuning the probe, and shimming the magnetic field to achieve optimal

homogeneity.

Acquire the ¹H NMR spectrum, followed by the proton-decoupled ¹³C NMR spectrum.

¹H NMR Spectrum: Prediction and Interpretation
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The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde

proton, three aromatic protons, the methoxy group protons, and the dimethylamino group

protons.
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Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Interpretation

~10.2 - 10.5 Singlet (s) 1H Aldehyde (-CHO)

The aldehyde

proton is highly

deshielded due

to the anisotropy

of the carbonyl

group and

resides in a

characteristic

downfield region.

[7] The presence

of the ortho-

methoxy group

may cause a

slight downfield

shift compared to

a standard

benzaldehyde.

~7.6 - 7.8 Doublet (d) 1H H-6 (Aromatic)

This proton is

ortho to the

electron-

withdrawing

aldehyde group,

leading to

significant

deshielding. It

will be split by H-

5 with a typical

ortho-coupling

constant (J ≈ 8-9

Hz).

~6.2 - 6.4 Doublet (d) 1H H-5 (Aromatic) This proton is

ortho to the

strongly electron-

donating
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dimethylamino

group and will be

significantly

shielded. It will

appear as a

doublet due to

coupling with H-6

(J ≈ 8-9 Hz).

~6.1 - 6.3 Singlet (s) 1H H-3 (Aromatic)

This proton is

ortho to both the

methoxy and

dimethylamino

groups, making it

the most

shielded

aromatic proton.

It has no

adjacent protons

to couple with, so

it should appear

as a singlet (or a

very finely split

doublet from

meta-coupling to

H-5, J ≈ 2-3 Hz).

~3.9 - 4.0 Singlet (s) 3H Methoxy (-OCH₃)

The methoxy

protons are in a

typical region for

aryl methyl

ethers. The

signal is a singlet

as there are no

adjacent protons.

[8]

~3.0 - 3.1 Singlet (s) 6H Dimethylamino (-

N(CH₃)₂)

The six

equivalent
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protons of the

two methyl

groups attached

to the nitrogen

appear as a

sharp singlet.

This chemical

shift is

characteristic for

N,N-

dimethylaniline

derivatives.[9]

¹³C NMR Spectrum: Prediction and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals for the 10

unique carbon atoms in the molecule.
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Predicted Shift (δ, ppm) Assignment
Rationale and
Interpretation

~190 - 192 C=O

The aldehyde carbonyl carbon

is highly deshielded and

appears far downfield, a

characteristic feature for

aldehydes.[7]

~163 - 165 C-2

This carbon is attached to the

electronegative oxygen of the

methoxy group, causing a

strong downfield shift.

~155 - 157 C-4

This carbon is attached to the

nitrogen of the powerful

electron-donating

dimethylamino group, also

causing a very strong

downfield shift.

~133 - 135 C-6

This carbon is ortho to the

carbonyl group and is

expected to be deshielded

relative to an unsubstituted

benzene ring.

~118 - 120 C-1

This is the ipso-carbon to

which the aldehyde group is

attached. Its chemical shift is

influenced by both the

aldehyde and the ortho-

methoxy group.

~109 - 111 C-5

This carbon is ortho to the

dimethylamino group and meta

to the aldehyde group. The

strong shielding effect of the

amino group dominates,

shifting it significantly upfield.
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~95 - 97 C-3

This carbon is ortho to both the

methoxy and dimethylamino

groups. The combined strong

shielding effects of these two

groups make it the most

upfield aromatic carbon.

~55 - 56 -OCH₃

The carbon of the methoxy

group typically resonates in

this region.[8]

~40 - 41 -N(CH₃)₂

The two equivalent carbons of

the dimethylamino group are

found in this region,

characteristic of N,N-

dimethylaniline systems.[9]

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a

molecule. The spectrum of 4-Dimethylamino-2-methoxybenzaldehyde will be dominated by

absorptions from the carbonyl group, C-H bonds, and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Rationale for Technique Selection: ATR is a modern, rapid, and reliable method for acquiring

IR spectra of solid powders.[1] It requires minimal sample preparation compared to

traditional methods like KBr pellets or Nujol mulls and provides high-quality, reproducible

data.

Protocol:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft

tissue dampened with a volatile solvent like isopropanol or ethanol, then allowing it to dry

completely.
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Record a background spectrum of the empty ATR accessory. This is crucial as it will be

automatically subtracted from the sample spectrum to remove interfering signals from

atmospheric CO₂ and water vapor.

Place a small amount of the 4-Dimethylamino-2-methoxybenzaldehyde powder (a few

milligrams is sufficient) directly onto the center of the ATR crystal.

Lower the ATR press and apply consistent pressure to ensure firm contact between the

sample and the crystal surface. Insufficient contact is a common source of poor-quality

spectra.

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400

cm⁻¹ with a resolution of 4 cm⁻¹.

After data collection, clean the crystal and press thoroughly.

IR Spectrum: Interpretation of Key Absorptions
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Wavenumber (cm⁻¹) Vibration Type Interpretation

~2950 - 2800 C-H Stretch (Aliphatic)

Corresponds to the stretching

vibrations of the C-H bonds in

the methoxy (-OCH₃) and

dimethylamino (-N(CH₃)₂)

groups.

~2820 and ~2720 C-H Stretch (Aldehyde)

A characteristic pair of

medium-intensity bands known

as a "Fermi doublet". The

presence of these two distinct

peaks is a strong confirmation

of the aldehyde functional

group.[7]

~1670 - 1685 C=O Stretch (Carbonyl)

This will be one of the

strongest and sharpest peaks

in the spectrum. Its position is

indicative of an aromatic

aldehyde. Conjugation with the

aromatic ring and the

electronic effects of the

substituents lower the

frequency from that of a simple

aliphatic aldehyde (~1730

cm⁻¹).

~1600, ~1510, ~1460 C=C Stretch (Aromatic Ring)

These absorptions arise from

the stretching vibrations of the

carbon-carbon double bonds

within the benzene ring. The

presence of multiple bands in

this region is characteristic of

aromatic compounds.

~1260 and ~1030 C-O Stretch (Aryl Ether) Aromatic ethers typically show

two strong C-O stretching

bands. The asymmetric stretch

appears at a higher
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wavenumber (~1260 cm⁻¹),

and the symmetric stretch at a

lower one (~1030 cm⁻¹).

~1100 - 1300 C-N Stretch (Aryl Amine)

The stretching vibration for the

C(aryl)-N bond is expected in

this region.

~800 - 850 C-H Bend (Aromatic, oop)

The out-of-plane ("oop") C-H

bending vibrations are

diagnostic of the aromatic

substitution pattern. For a

1,2,4-trisubstituted ring, one or

more strong bands are

expected in this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

and is particularly sensitive to conjugated π-systems. The extensive conjugation in 4-
Dimethylamino-2-methoxybenzaldehyde, enhanced by powerful electron-donating groups, is

expected to result in strong absorption in the UV or near-visible region.

Diagram of Electronic Effects
Caption: Electronic influence of substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy
Rationale for Solvent Selection: Ethanol or methanol are common, effective solvents for UV-

Vis analysis as they are transparent in the region of interest (>210 nm) and can dissolve the

analyte.

Protocol:

Prepare a stock solution of 4-Dimethylamino-2-methoxybenzaldehyde of a known

concentration (e.g., 1 mg in 10 mL of spectroscopic grade ethanol).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b1584268?utm_src=pdf-body
https://www.benchchem.com/product/b1584268?utm_src=pdf-body
https://www.benchchem.com/product/b1584268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the

absorbance reading is within the linear range of the instrument (ideally < 1.5 AU).

Use a pair of matched quartz cuvettes (1 cm path length). Fill one cuvette with the pure

solvent (ethanol) to serve as the blank.

Fill the second cuvette with the dilute sample solution.

Place the blank and sample cuvettes in the spectrophotometer.

Calibrate the instrument by running a baseline correction with the solvent blank.

Measure the absorbance of the sample solution over a range of wavelengths, for example,

from 200 nm to 500 nm.

Identify the wavelength of maximum absorbance (λₘₐₓ).

UV-Vis Spectrum: Prediction and Interpretation
The UV-Vis spectrum of this molecule is expected to be dominated by an intense π → π*

transition.

Reference Compound: The parent compound, 4-(dimethylamino)benzaldehyde, exhibits a

strong absorption maximum (λₘₐₓ) at approximately 374 nm in methanol. This absorption is

attributed to an intramolecular charge-transfer (ICT) transition from the electron-rich

dimethylamino group to the electron-poor carbonyl group through the conjugated π-system.

Predicted Spectrum: The introduction of a methoxy group at the C-2 position (ortho to the

aldehyde) is expected to cause a bathochromic shift (a shift to a longer wavelength) of the

λₘₐₓ. The methoxy group acts as an additional electron-donating group (auxochrome),

further extending the conjugation and lowering the energy gap between the highest occupied

molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected λₘₐₓ: The λₘₐₓ for 4-Dimethylamino-2-methoxybenzaldehyde is predicted to be

in the range of 380 - 400 nm. This intense absorption band is responsible for the compound's

characteristic yellow color.
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Conclusion
The spectroscopic profile of 4-Dimethylamino-2-methoxybenzaldehyde is defined by the

interplay of its three functional groups on the aromatic ring. NMR spectroscopy provides a

detailed map of the C-H framework, with predictable chemical shifts and coupling patterns

confirming the 1,2,4-substitution. IR spectroscopy offers unambiguous confirmation of the key

aldehyde and aryl ether functional groups through characteristic vibrational bands. Finally, UV-

Vis spectroscopy reveals the extent of electronic conjugation, which is predicted to result in

strong absorption near the visible region of the spectrum. This comprehensive, albeit

predictive, analysis serves as a reliable guide for any researcher working with this versatile

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylamino-2-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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